molecular formula C15H13ClN2O4 B3981406 N-(2-chloro-4-nitrophenyl)-3-ethoxybenzamide

N-(2-chloro-4-nitrophenyl)-3-ethoxybenzamide

Cat. No.: B3981406
M. Wt: 320.73 g/mol
InChI Key: QOIVFONDJZEPHF-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-3-ethoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and nitro group on the phenyl ring, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-3-ethoxybenzamide typically involves the reaction of 2-chloro-4-nitroaniline with 3-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-3-ethoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of N-(2-azido-4-nitrophenyl)-3-ethoxybenzamide or N-(2-thiocyanato-4-nitrophenyl)-3-ethoxybenzamide.

    Reduction: Formation of N-(2-chloro-4-aminophenyl)-3-ethoxybenzamide.

    Oxidation: Formation of N-(2-chloro-4-nitrophenyl)-3-carboxybenzamide.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-3-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-3-ethoxybenzamide involves its interaction with specific molecular targets. The chloro and nitro groups on the phenyl ring can participate in various biochemical pathways, leading to the modulation of enzyme activities or receptor functions. The compound may act by binding to active sites of enzymes or receptors, thereby inhibiting or activating their functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-nitrophenyl)-3-methoxybenzamide
  • N-(2-chloro-4-nitrophenyl)-3-hydroxybenzamide
  • N-(2-chloro-4-nitrophenyl)-3-methylbenzamide

Uniqueness

N-(2-chloro-4-nitrophenyl)-3-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents. The specific combination of chloro, nitro, and ethoxy groups provides distinct chemical and physical properties that make it valuable for various research applications.

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-2-22-12-5-3-4-10(8-12)15(19)17-14-7-6-11(18(20)21)9-13(14)16/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIVFONDJZEPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.